3-Ethylisoquinoline
Overview
Description
3-Ethylisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline Isoquinoline and its derivatives are known for their presence in various natural alkaloids and their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of metal catalysts or catalyst-free processes in water. These methods aim to improve the efficiency and yield of the reaction while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, N-oxides, and tetrahydroisoquinoline derivatives .
Scientific Research Applications
3-Ethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their analgesic and anti-inflammatory effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. For example, some isoquinoline compounds act as protein kinase inhibitors, which can interfere with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the ethyl group at the third position.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 3-Ethylisoquinoline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a precursor for the synthesis of novel compounds with improved properties .
Properties
IUPAC Name |
3-ethylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOIKGMLUJEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553649 | |
Record name | 3-Ethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-59-1 | |
Record name | 3-Ethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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